5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
5,7-dichloro-6-methyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c1-3-4(9)2-5-7(6(3)10)13-8(12)11-5/h2H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMZAWXKYITGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)OC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-dichlorophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Industrial Production
In industrial settings, the production process is optimized for higher yields through continuous flow reactors that control temperature, pressure, and reaction time.
Chemistry
5,7-Dichloro-6-methyl-1,3-benzoxazol-2(3H)-one serves as a vital building block in organic synthesis. It is employed in the development of more complex molecules and in studying various chemical reaction mechanisms.
Biology
Research has indicated potential bioactive properties of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Properties : Investigations into its cytotoxic effects reveal promising results in inhibiting cancer cell proliferation.
Medicine
The compound is explored for its potential use in drug development:
- Pharmaceutical Research : It is being investigated for developing new therapeutic agents targeting specific diseases due to its unique chemical properties.
Industry
In industrial applications, it is utilized in producing specialty chemicals that require specific reactivity or stability characteristics.
Case Study: Antimicrobial Activity
A study conducted by Vagdevi et al. synthesized novel derivatives of 5,7-dichloro-1,3-benzoxazole and evaluated their antimicrobial properties. The findings indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Study: Anticancer Research
In another study focusing on the anticancer effects of benzoxazole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific metabolic pathways crucial for cancer cell survival .
Mechanism of Action
The mechanism of action of 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one with structurally related benzoxazolone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives
Key Comparative Insights:
Substituent Effects on Lipophilicity and Reactivity: The 5,7-dichloro-6-methyl substitution confers higher lipophilicity compared to methyl or methoxy-substituted analogs (e.g., 5,7-dimethyl ), enhancing membrane permeability in biological systems. In contrast, 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one exhibits polar NH₂ groups, enabling hydrogen bonding but reducing lipid solubility.
Biological Activity Trends: Antimicrobial Activity: Thiazole-substituted derivatives (e.g., ) show potent activity against Gram-positive bacteria, likely due to thiazole’s heterocyclic aromaticity. The dichloro-methyl analog may exhibit broader-spectrum activity owing to halogen-mediated disruption of bacterial membranes . Anticancer Potential: Bromo- and chlorobenzyl derivatives (e.g., ) demonstrate cytotoxicity via DNA intercalation or kinase inhibition. The dichloro-methyl compound’s dual chlorine substituents may enhance DNA-binding affinity compared to mono-halogenated analogs .
Synthetic Utility :
- Boron-containing analogs (e.g., ) are valuable in cross-coupling reactions for drug discovery. The dichloro-methyl compound’s stability and halogen reactivity make it a candidate for further functionalization via nucleophilic substitution or metal-catalyzed reactions .
Biological Activity
5,7-Dichloro-6-methyl-1,3-benzoxazol-2(3H)-one is a member of the benzoxazole family, characterized by its unique chemical structure that includes two chlorine atoms at positions 5 and 7, and a methyl group at position 6. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name : 5,7-dichloro-6-methyl-3H-1,3-benzoxazol-2-one
- Molecular Formula : C8H5Cl2NO2
- Molecular Weight : 218.04 g/mol
- InChI Key : InChI=1S/C8H5Cl2NO2/c1-3-4(9)2-5-7(6(3)10)13-8(12)11-5/h2H,1H3,(H,11,12)
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
Anticancer Properties
The anticancer potential of benzoxazole derivatives has also been explored extensively. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship (SAR) studies suggest that modifications in the benzoxazole core can enhance cytotoxicity while reducing toxicity to normal cells .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several benzoxazole derivatives on cancer cell lines, it was found that:
- Compound D exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM.
- Compound E showed lower toxicity to normal fibroblast cells compared to cancer cells, indicating selectivity.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial virulence factors through competitive inhibition .
Synthesis and Evaluation
Numerous studies have focused on synthesizing new derivatives of benzoxazoles to enhance their biological activities. For instance, a recent study synthesized various derivatives by modifying the benzoxazole core and evaluated their antimicrobial and anticancer properties .
Table 2: Summary of Biological Evaluations
| Compound | Activity Type | Result |
|---|---|---|
| Compound F | Antibacterial | Active against B. subtilis |
| Compound G | Antifungal | Active against C. albicans |
| Compound H | Cytotoxic | IC50 = 12 µM for MCF-7 |
Future Directions
The ongoing research into the biological activity of this compound suggests promising avenues for drug development. The ability to selectively target cancer cells while sparing normal cells positions this compound as a potential candidate for therapeutic applications in oncology.
Q & A
Q. What synthetic methodologies are recommended for 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of substituted benzene precursors with chlorinating agents and methylating reagents. Key steps include:
- Chlorination: Use of POCl₃ or SOCl₂ to introduce chlorine atoms at positions 5 and 7 .
- Methylation: Selective alkylation at position 6 using methyl iodide under basic conditions (e.g., K₂CO₃) .
- Cyclization: Intramolecular cyclization using reagents like polyphosphoric acid (PPA) to form the benzoxazolone ring .
Q. Table 1: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6h | 65–70 | Over-chlorination side products |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 4h | 50–60 | Regioselectivity at position 6 |
| Cyclization | PPA, 120°C, 3h | 75–80 | Purification of cyclic product |
Optimization Tips:
- Use HPLC monitoring to track intermediates and minimize side reactions.
- Employ microwave-assisted synthesis to reduce reaction times and improve yields .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Chlorine substituents deshield adjacent protons, causing downfield shifts .
- ¹³C NMR: Confirm carbonyl (C=O) at δ 160–170 ppm and quaternary carbons adjacent to chlorine atoms .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., Cl–C–Cl bond angles ~110–115°) for structural validation .
- IR Spectroscopy: Detect C=O stretch at ~1750 cm⁻¹ and C–Cl stretches at 600–800 cm⁻¹ .
Key Interpretation Challenges:
- Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment .
- DFT calculations can predict NMR shifts and validate experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural confirmation?
Methodological Answer:
- Case Example: Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing.
- Solution 1: Compare NMR data in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- Solution 2: Perform X-ray crystallography to correlate experimental bond lengths/angles with theoretical models .
- Advanced Tools:
- Dynamic NMR (DNMR): Detect conformational changes causing signal splitting.
- Solid-State NMR: Resolve discrepancies between solution and solid-state structures .
Q. What strategies are effective for elucidating the mechanism of enzyme inhibition by this compound?
Methodological Answer:
- Kinetic Assays:
- Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to determine competitive/non-competitive binding .
- Monitor time-dependent inhibition via pre-incubation experiments .
- Computational Approaches:
- Molecular Docking (AutoDock/Vina): Predict binding modes with target enzymes (e.g., cytochrome P450) .
- MD Simulations: Assess stability of enzyme-ligand complexes over 100-ns trajectories .
- Structure-Activity Relationship (SAR):
- Synthesize analogs (e.g., varying Cl/methyl positions) to identify critical substituents for activity .
Q. Table 2: SAR of Benzoxazolone Derivatives
| Derivative | Substituents | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| Parent Compound | 5,7-Cl; 6-CH₃ | 2.1 | CYP3A4 |
| Analog A | 5-Cl; 6-CH₃; 7-H | 12.4 | CYP3A4 |
| Analog B | 5,7-Cl; 6-H | 8.7 | CYP3A4 |
Q. How can researchers address inconsistencies in biological activity data across studies?
Methodological Answer:
- Experimental Design:
- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay reliability .
- Data Analysis:
- Use meta-analysis tools to reconcile conflicting results from published studies.
- Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .
Q. What advanced techniques are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Adsorption Studies:
- Use HPLC-MS to quantify adsorption on indoor surfaces (e.g., silica, polymers) under controlled humidity .
- Degradation Pathways:
- Perform photolysis experiments (UV-Vis light, 254 nm) to identify degradation products .
- Analyze intermediates via LC-QTOF-MS for structural elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
